molecular formula C13H13NS B1266028 2-(Benzylthio)aniline CAS No. 6325-92-4

2-(Benzylthio)aniline

Cat. No.: B1266028
CAS No.: 6325-92-4
M. Wt: 215.32 g/mol
InChI Key: YOLYJTSQMGIQOP-UHFFFAOYSA-N
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Preparation Methods

2-(Benzylthio)aniline can be synthesized through several methods:

Industrial production methods typically involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

2-(Benzylthio)aniline undergoes various chemical reactions, including:

Common reagents used in these reactions include sulfuryl chloride, phenylacetylene, hydrogen, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism by which 2-(Benzylthio)aniline exerts its effects involves its interaction with molecular targets and pathways. For instance, its antibacterial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In anticancer research, it may interfere with cell proliferation pathways or induce apoptosis in cancer cells .

Comparison with Similar Compounds

2-(Benzylthio)aniline can be compared with other similar compounds such as:

  • 2-(Benzylthio)acetyl-N-phenylhydrazinecarbothioamide
  • 4-Anilino-2-(benzylthio)nicotinonitrile
  • 2-(Benzylthio)acetamide
  • 2-(Benzylthio)acetophenone

These compounds share structural similarities but differ in their specific functional groups and applications. The uniqueness of this compound lies in its versatile applications in organic synthesis, medicinal chemistry, and industrial processes .

Properties

IUPAC Name

2-benzylsulfanylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NS/c14-12-8-4-5-9-13(12)15-10-11-6-2-1-3-7-11/h1-9H,10,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOLYJTSQMGIQOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70979294
Record name 2-(Benzylsulfanyl)aniline
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Molecular Weight

215.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24832862
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

6325-92-4
Record name 2-[(Phenylmethyl)thio]benzenamine
Source CAS Common Chemistry
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Record name 2-(Benzylthio)aniline
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Record name 6325-92-4
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Record name 2-(Benzylsulfanyl)aniline
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Record name 2-(benzylthio)aniline
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Synthesis routes and methods

Procedure details

2-(amino)thiophenol and 2-(methylthio)aniline were purchased from Aldrich Chemical Company.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 2-(benzylthio)aniline interact with copper ions, and what are the structural characteristics of the resulting complex?

A1: this compound acts as a bidentate (N,S) chelating ligand, coordinating to copper(II) ions through both the nitrogen atom of the amine group and the sulfur atom of the thioether group. [] This interaction forms a complex with the formula [CuL2(OClO3)2], where L represents this compound. [] X-ray crystallography reveals a tetragonally distorted octahedral geometry around the copper atom in this complex. Two this compound ligands occupy the equatorial positions, while two perchlorate ions coordinate weakly in the axial positions. []

Q2: Does the copper(II) complex of this compound exhibit any interesting electrochemical behavior, and how does this relate to its reactivity?

A2: Yes, the [CuL2(OClO3)2] complex demonstrates a one-electron reduction at -0.38 V versus the standard calomel electrode (SCE). [] This redox activity contributes to the complex's reactivity with anions like azide (N3-) and thiocyanate (SCN-), leading to the formation of new complexes, [CuL2(N3)2] and [CuL2(SCN)2], respectively. [] Density functional theory (DFT) calculations provide insight into the nature of the redox orbitals involved in these processes. []

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